[Benzyl(phosphonomethyl)amino]methylphosphonic acid
Overview
Description
[Benzyl(phosphonomethyl)amino]methylphosphonic acid is a compound belonging to the class of phosphonic acid derivatives. It has gained significant attention in scientific research due to its unique properties and potential applications. The compound is characterized by the presence of both benzyl and phosphonomethyl groups attached to an amino-methylphosphonic acid backbone, giving it distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Benzyl(phosphonomethyl)amino]methylphosphonic acid typically involves the reaction of benzylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a Mannich-type reaction, where the benzylamine reacts with formaldehyde to form an intermediate, which then reacts with phosphorous acid to yield the desired product. The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the formation of the intermediate and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[Benzyl(phosphonomethyl)amino]methylphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine or phosphonate derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzylphosphonic acid derivatives.
Reduction: Formation of benzylphosphine or benzylphosphonate derivatives.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Scientific Research Applications
[Benzyl(phosphonomethyl)amino]methylphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying phosphonate metabolism.
Medicine: Explored for its potential use in drug development, particularly as an antiviral and anticancer agent.
Industry: Utilized in the development of flame retardants, water treatment agents, and corrosion inhibitors
Mechanism of Action
The mechanism of action of [Benzyl(phosphonomethyl)amino]methylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: Similar structure but lacks the benzyl group.
Glyphosate: A widely known herbicide with a similar phosphonomethyl group.
Iminodi(methylphosphonic acid): Contains two phosphonomethyl groups attached to an amine
Uniqueness
[Benzyl(phosphonomethyl)amino]methylphosphonic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, distinguishing it from other phosphonic acid derivatives .
Properties
IUPAC Name |
[benzyl(phosphonomethyl)amino]methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6P2/c11-17(12,13)7-10(8-18(14,15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,13)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIOSXILXLIEGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CP(=O)(O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975988 | |
Record name | [(Benzylazanediyl)bis(methylene)]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6056-53-7 | |
Record name | P,P′-[[(Phenylmethyl)imino]bis(methylene)]bis[phosphonic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6056-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Phenylmethyl)imino)bis(methylene)bisphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(Benzylazanediyl)bis(methylene)]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(phenylmethyl)imino]bis(methylene)]bisphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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